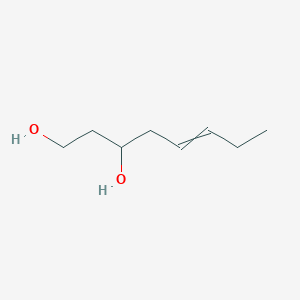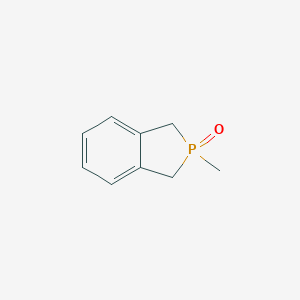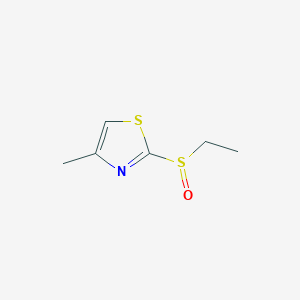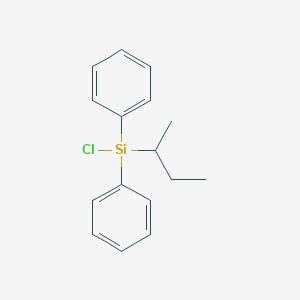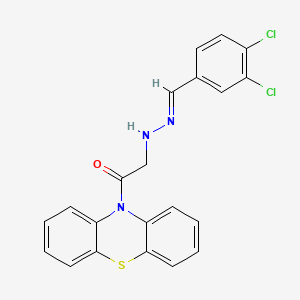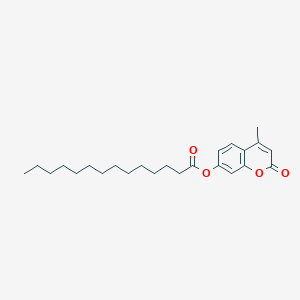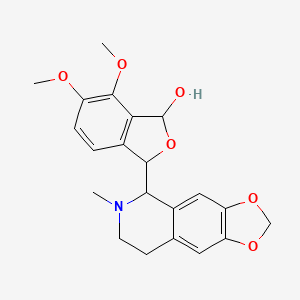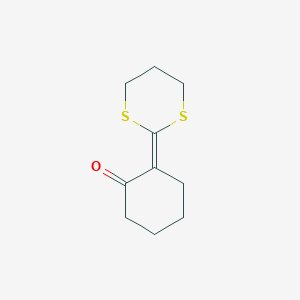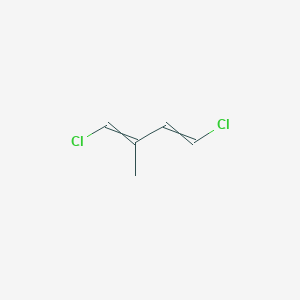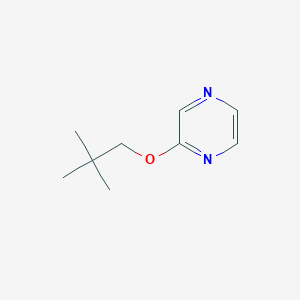![molecular formula C14H12N2O4 B14474142 Dimethyl [(quinoxalin-2-yl)methylidene]propanedioate CAS No. 65159-27-5](/img/structure/B14474142.png)
Dimethyl [(quinoxalin-2-yl)methylidene]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [(quinoxalin-2-yl)methylidene]propanedioate is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [(quinoxalin-2-yl)methylidene]propanedioate typically involves the reaction of quinoxalin-2-ylmethylidene with dimethyl acetylenedicarboxylate under specific conditions. One common method involves the use of a catalyst and a solvent to facilitate the reaction. For instance, the reaction can be carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [(quinoxalin-2-yl)methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into different reduced forms, which may have distinct properties and applications.
Substitution: It can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction could produce quinoxaline-2-ylmethyl alcohols .
Wissenschaftliche Forschungsanwendungen
Dimethyl [(quinoxalin-2-yl)methylidene]propanedioate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives, which are valuable in various chemical reactions and processes.
Biology: This compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of dimethyl [(quinoxalin-2-yl)methylidene]propanedioate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: A basic structure that forms the core of many derivatives, including dimethyl [(quinoxalin-2-yl)methylidene]propanedioate.
Imidazo[1,2-a]quinoxalines: These compounds have similar structures but with additional fused rings, leading to different properties and applications.
Pyrazoloquinoxalines: Another class of quinoxaline derivatives with distinct biological activities.
Uniqueness
This compound is unique due to its specific functional groups and the resulting chemical properties.
Eigenschaften
CAS-Nummer |
65159-27-5 |
|---|---|
Molekularformel |
C14H12N2O4 |
Molekulargewicht |
272.26 g/mol |
IUPAC-Name |
dimethyl 2-(quinoxalin-2-ylmethylidene)propanedioate |
InChI |
InChI=1S/C14H12N2O4/c1-19-13(17)10(14(18)20-2)7-9-8-15-11-5-3-4-6-12(11)16-9/h3-8H,1-2H3 |
InChI-Schlüssel |
AODIQZKLBJFYCO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=CC1=NC2=CC=CC=C2N=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


